molecular formula C17H19N5O5 B1662826 N6-(4-Hydroxybenzyl)-adenosine CAS No. 110505-75-4

N6-(4-Hydroxybenzyl)-adenosine

Cat. No.: B1662826
CAS No.: 110505-75-4
M. Wt: 373.4 g/mol
InChI Key: UGVIXKXYLBAZND-LSCFUAHRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of para-topolin riboside typically involves the condensation of para-topolin with ribose. This reaction is carried out under alkaline conditions using sodium bicarbonate as a base . The process involves the nucleophilic substitution of the hydroxyl group on the ribose with the amino group on the para-topolin molecule.

Industrial Production Methods: Industrial production of para-topolin riboside follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: Para-topolin riboside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Para-topolin riboside has several scientific research applications:

Mechanism of Action

Para-topolin riboside exerts its effects through its interaction with cytokinin receptors. It binds to these receptors, triggering a signal transduction cascade that leads to various cellular responses. In plants, this includes promoting cell division and growth. In mammals, it has been shown to have neuroprotective effects by inhibiting apoptosis and promoting cell survival .

Comparison with Similar Compounds

    Meta-topolin riboside: Another aromatic cytokinin with similar properties but differing in the position of the hydroxyl group.

    Ortho-topolin riboside: Similar to para-topolin riboside but with the hydroxyl group in the ortho position.

    Kinetin riboside: A well-known cytokinin with similar biological activities

Uniqueness: Para-topolin riboside is unique due to its specific neuroprotective properties, which are not as pronounced in other similar compounds. Its ability to inhibit apoptosis and promote cell survival makes it a promising candidate for therapeutic applications in neurology .

Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(24)4-2-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVIXKXYLBAZND-LSCFUAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440568
Record name N6-(4-Hydroxybenzyl)-adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110505-75-4
Record name N6-(4-Hydroxybenzyl)-adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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